N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of trifluoromethyl groups often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as chlorination, fluorination, and subsequent purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with proteins and enzymes, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide include:
- N-Phenyl-bis(trifluoromethanesulfonimide)
- 4-(Trifluoromethyl)pyridine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
What sets this compound apart is its unique combination of trifluoromethyl groups and the pyridine-3-carboxamide structure. This combination enhances its stability, lipophilicity, and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
62315-04-2 |
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Molecular Formula |
C14H8F6N2O |
Molecular Weight |
334.22 g/mol |
IUPAC Name |
N-[3,4-bis(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H8F6N2O/c15-13(16,17)10-4-3-9(6-11(10)14(18,19)20)22-12(23)8-2-1-5-21-7-8/h1-7H,(H,22,23) |
InChI Key |
HDGGCTJQKRSAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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